(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a propyl group substituted with a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves a multi-step process. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide . This intermediate is then reacted with 3-trifluoromethylsulfanyl-propylamine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The trifluoromethylsulfanyl group can be reduced to a thiol group under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include various substituted benzylamines or benzylthiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethylsulfanyl group can form specific interactions with active sites, leading to inhibition or activation of the target. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but with a hydroxyl group instead of the amine group.
Benzyl bromide: Lacks the trifluoromethylsulfanyl group and has a simpler structure.
4-Bromobenzaldehyde: Contains an aldehyde group instead of the amine group.
Uniqueness
(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group, which impart specific reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H13BrF3NS |
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Molecular Weight |
328.19 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13BrF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
OGGMBHDTCQGXBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCSC(F)(F)F)Br |
Origin of Product |
United States |
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